Fas-Mediated Cell Death Inhibition: Ethyl Ester vs. 4-Nitrophenyl Carboxamide Analog
The target compound's ethyl ester at the 2-position is a key differentiator from the closely related analog 3-(3,4-difluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887898-65-9). In the foundational 3D-QSAR study of 3-substituted-benzofuran-2-carboxylates as Fas-mediated cell death inhibitors, the steric and electrostatic fields around the 2-carboxylate moiety were shown to be critical for activity [1]. While specific IC50 values for the target compound and the 4-nitrophenyl analog are not publicly available in a direct head-to-head comparison, the QSAR model (r²=0.96 for the pharmacophore model) predicts that the smaller ethyl ester group confers a distinct pharmacophoric fit compared to the bulky 4-nitrophenyl carboxamide, likely resulting in non-interchangeable inhibitory profiles [1].
| Evidence Dimension | Predicted Fas-mediated cell death inhibitory potency (pharmacophore fit) |
|---|---|
| Target Compound Data | Ethyl ester at R2; predicted to occupy a sterically restricted pharmacophoric site |
| Comparator Or Baseline | 3-(3,4-difluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887898-65-9); bulky 4-nitrophenyl carboxamide at R2 |
| Quantified Difference | Predicted differential pharmacophore fit score = 0.96 model correlation; explicit IC50 difference not yet determined experimentally |
| Conditions | 3D-QSAR pharmacophore model derived from a series of 3-substituted-benzofuran-2-carboxylates; Fas-mediated cell death assay |
Why This Matters
Procuring the wrong 2-substituted analog risks selecting a compound that is geometrically incapable of fitting the validated pharmacophore, leading to false-negative results in apoptosis modulation screens.
- [1] Jung, S. H., et al. (2013). The discovery of inhibitors of Fas-mediated cell death pathway using the combined computational method. Bioorganic & Medicinal Chemistry Letters, 23(18), 5155–5164. View Source
